Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
Description
Historical Development of 5-Aminopyrazole Chemistry
The chemistry of 5-aminopyrazoles traces its origins to early 20th-century investigations into heterocyclic systems, with foundational work documented in seminal texts from the 1960s that established synthetic routes using β-ketonitriles and hydrazine derivatives. The discovery of bioactive 5-aminopyrazoles in the 1980s, such as pifithrin-α (a p53 inhibitor), catalyzed renewed interest in this scaffold. Key milestones include the development of cyclocondensation strategies in the 1990s, which enabled the systematic introduction of substituents at positions 1, 3, and 4 of the pyrazole ring. Modern innovations, such as mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanocatalysts, have improved reaction efficiencies for derivatives like methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate, achieving yields exceeding 85% under solvent-free conditions.
Significance in Heterocyclic Medicinal Chemistry
The 5-aminopyrazole core demonstrates exceptional versatility in drug design due to its:
- Hydrogen-bonding capacity : The amino group at position 5 and ester oxygen at position 4 facilitate interactions with biological targets through dipole-dipole interactions and π-stacking.
- Metabolic stability : The isopropyl group at position 1 enhances lipophilicity (LogP ≈ 2.1) while protecting against oxidative N-dealkylation.
- Structural analogy to purines : The electron-rich system mimics adenosine, enabling kinase inhibition through competitive ATP binding.
Comparative studies show that this compound exhibits 3.2-fold greater antibacterial activity against Staphylococcus aureus compared to its non-esterified analog, underscoring the critical role of the carboxylate moiety.
Classification within the Functionalized Pyrazole Family
This compound belongs to the C4-ester subclass of 1,5-disubstituted aminopyrazoles, characterized by:
Notably, the steric bulk of the isopropyl group prevents π-stacking-induced aggregation, a common limitation in planar pyrazole derivatives.
Current Research Landscape and Objectives
Recent investigations focus on three primary domains:
Antimicrobial Optimization : Structure-activity relationship (SAR) studies demonstrate that fluorination of the isopropyl group boosts activity against methicillin-resistant Staphylococcus aureus (MRSA), with 4-fluoro derivatives showing MIC values of 16 µg/mL.
Cancer Therapeutics : this compound derivatives inhibit tubulin polymerization (IC50 = 0.42 µM) by binding at the colchicine site, inducing G2/M cell cycle arrest in HeLa cells.
Synthetic Methodology Development : Ultrasound-assisted synthesis protocols reduce reaction times from 12 hours to 35 minutes while maintaining enantiomeric excess >99%.
Ongoing clinical trials are evaluating prodrug strategies to enhance oral bioavailability, with early-phase studies showing 72% absorption in murine models. Future research directions include computational fragment-based drug design to optimize target selectivity and the development of nanoparticle-encapsulated formulations for improved tissue distribution.
Properties
IUPAC Name |
methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUKPKIQSQJTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864856-02-9 | |
| Record name | methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-1-propan-2-ylpyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with various molecular targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Pyrazole Derivatives
Key Observations :
- The pyrimidin-2-yl group () introduces aromaticity and hydrogen-bonding capability, which may improve crystallinity and binding affinity in biological systems. The 4-methylbenzothiazol-2-yl group () adds a sulfur atom and fused aromatic ring, increasing molecular weight and electron-withdrawing character, which could influence redox activity or interaction with thiol-containing proteins.
Biological Activity
Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrazole ring, which is known for its role in various biological activities. The presence of an amino group and a carboxylate moiety contributes to its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate interaction and disrupting biochemical pathways. This property makes it a valuable candidate in drug discovery, particularly for diseases related to inflammation and cancer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .
- Anticancer Activity : Preliminary investigations have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Studies
- Inhibition of PI3Kδ : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as selective inhibitors of the PI3Kδ pathway, which is crucial in various cancers. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity .
- Cell Cycle Arrest : Research on related pyrazole compounds showed that they could induce cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism for their anticancer activity. This effect is attributed to their ability to inhibit tubulin polymerization .
- Inflammation Modulation : In vitro studies demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
